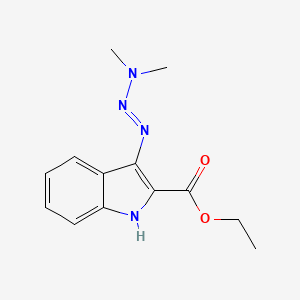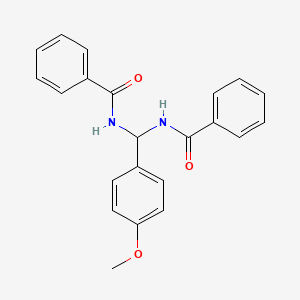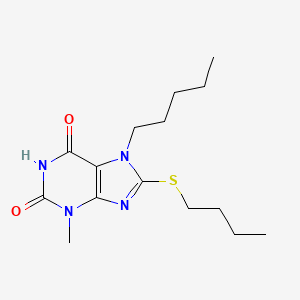
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29200. It is known for its unique structure, which includes an indole core substituted with a triazenyl group and an ethyl ester moiety .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester typically involves the reaction of 1H-indole-2-carboxylic acid with 3,3-dimethyl-1-triazenyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects. The indole core may also contribute to its activity by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, propyl ester: Similar structure but with a propyl ester group.
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, butyl ester: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89607-71-6 |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
ethyl 3-(dimethylaminodiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-13(18)12-11(15-16-17(2)3)9-7-5-6-8-10(9)14-12/h5-8,14H,4H2,1-3H3 |
Clé InChI |
DMDLMTDOGVTQTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N=NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B11985562.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985571.png)

![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985607.png)
![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985624.png)
![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)
![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)
